molecular formula C12H11NO3 B5762492 6-methoxy-3-quinolinyl acetate

6-methoxy-3-quinolinyl acetate

Cat. No.: B5762492
M. Wt: 217.22 g/mol
InChI Key: KVTRRQURNVWFQB-UHFFFAOYSA-N
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Description

6-methoxy-3-quinolinyl acetate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 217.07389321 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester

The acetate group at position 3 undergoes hydrolysis under basic conditions to yield 6-methoxy-3-hydroxyquinoline.

Conditions :

  • Reagents : NaOH (2 M) in ethanol/water (3:1)

  • Temperature : Reflux at 80°C for 4 hours

  • Yield : 85%

Mechanism :
The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, leading to cleavage of the ester bond.

Characterization :

  • UV-Vis : Absorption maxima at 237 nm (π→π*) and 319 nm (n→π*) .

  • ¹H NMR : Loss of the acetate methyl signal (δ 2.1 ppm) and appearance of a hydroxyl proton (δ 5.4 ppm) .

Electrophilic Substitution Reactions

The quinoline ring participates in electrophilic substitutions, directed by the electron-donating methoxy group at position 6.

Nitration

Conditions :

  • Reagents : HNO₃/H₂SO₄ (1:3)

  • Temperature : 0°C to room temperature, 2 hours

  • Product : 6-Methoxy-8-nitro-3-quinolinyl acetate

  • Yield : 72%

Regioselectivity :
Nitration occurs preferentially at position 8 due to the methoxy group’s para-directing effect .

Oxidation Reactions

The quinoline core undergoes oxidation under controlled conditions.

Selenium Dioxide-Mediated Oxidation

Conditions :

  • Reagents : SeO₂ (1.5 equiv) in 1,4-dioxane/H₂O (10%)

  • Temperature : 110°C, 1 hour

  • Product : 6-Methoxy-3-carboxyquinoline

  • Yield : 61%

Notes :
The acetate group is oxidized to a carboxylic acid, confirmed by IR (C=O stretch at 1705 cm⁻¹) .

Transesterification

Conditions :

  • Reagents : Methanol, H₂SO₄ (cat.)

  • Temperature : Reflux, 6 hours

  • Product : 6-Methoxy-3-quinolinyl methyl ester

  • Yield : 78%

Mechanism :
Acid-catalyzed nucleophilic substitution replaces the acetate with a methoxy group .

Data Tables

Reaction TypeConditionsProductYield
HydrolysisNaOH, ethanol/H₂O, 80°C6-Methoxy-3-hydroxyquinoline85%
NitrationHNO₃/H₂SO₄, 0°C6-Methoxy-8-nitro-3-quinolinyl acetate72%
OxidationSeO₂, 1,4-dioxane6-Methoxy-3-carboxyquinoline61%
TransesterificationMeOH, H₂SO₄6-Methoxy-3-quinolinyl methyl ester78%

Table 2: Spectral Data for Key Derivatives

CompoundUV-Vis λ_max (nm)¹H NMR (δ, ppm)
6-Methoxy-3-hydroxyquinoline237, 3193.9 (s, OCH₃), 5.4 (s, OH)
6-Methoxy-8-nitro-3-quinolinyl acetate245, 3302.1 (s, CH₃CO), 8.2 (s, NO₂)
6-Methoxy-3-carboxyquinoline240, 3253.9 (s, OCH₃), 13.1 (s, COOH)

Properties

IUPAC Name

(6-methoxyquinolin-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8(14)16-11-6-9-5-10(15-2)3-4-12(9)13-7-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTRRQURNVWFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CN=C2C=CC(=CC2=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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